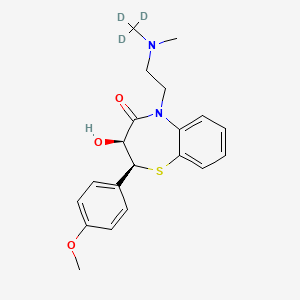

Desacetyl Diltiazem-d3

描述

Desacetyl Diltiazem-d3 is a deuterated analog of Desacetyl Diltiazem, which is a metabolite of Diltiazem. Diltiazem is a benzothiazepine calcium-channel blocker used to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . The deuterated form, this compound, is used primarily in scientific research for its enhanced stability and as an internal standard in mass spectrometry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem-d3 involves the deacetylation of Diltiazem followed by the introduction of deuterium atoms. The process typically starts with Diltiazem, which undergoes hydrolysis to remove the acetyl group, forming Desacetyl Diltiazem. This intermediate is then subjected to deuterium exchange reactions to replace specific hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in achieving the desired isotopic labeling .

化学反应分析

Metabolic Reactions

Desacetyl Diltiazem-d3 participates in enzymatic transformations similar to its non-deuterated counterpart, with modifications influenced by deuterium substitution.

Key Metabolic Pathways

-

O-Demethylation : Dominated by CYP2D6, this reaction removes a methyl group from the methoxy substituent. Deuterium labeling at the dimethylamino group (N-CH2D3) reduces reaction rates due to the kinetic isotope effect, enhancing metabolic stability .

-

N-Demethylation : Mediated by CYP3A4, this pathway is less significant due to the higher Kₘ value, making it a minor route compared to CYP2D6-mediated O-demethylation .

Synthetic Reactions

While direct synthesis data for this compound is limited, its preparation likely involves deuterium incorporation during the synthesis of the parent compound.

Isotope Effects on Reactivity

Deuterium substitution alters reaction kinetics and metabolic stability:

| Property | Desacetyl Diltiazem | This compound | Impact |

|---|---|---|---|

| C-H/C-D Bond Strength | ~413 kJ/mol | ~439 kJ/mol | Slows oxidative reactions |

| Metabolic Half-life | ~4–6 hours | Extended (data pending) | Enhanced tracer utility |

The stronger C-D bond reduces the rate of CYP-mediated oxidations, making the deuterated form advantageous for pharmacokinetic studies requiring stable isotopic tracers.

Comparative Reactivity Table

| Parameter | Desacetyl Diltiazem | This compound |

|---|---|---|

| Primary Metabolic Route | CYP2D6 O-demethylation | CYP2D6 O-demethylation (slower) |

| Enzymatic Affinity | High for CYP2D6 | Moderately reduced |

| Stability in Plasma | Moderate | Enhanced |

Research Implications

科学研究应用

Role as an Internal Standard in Mass Spectrometry

Desacetyl Diltiazem-d3 is primarily utilized as an internal standard in quantitative mass spectrometry experiments involving Diltiazem. The deuterium labeling allows for accurate quantification by providing a distinct mass difference compared to the unlabeled compound. This characteristic is crucial for reliable analysis in pharmacokinetic studies.

- Application : Quantitative analysis of Diltiazem in biological samples.

- Method : Comparison of signal intensities between this compound and Diltiazem.

Investigation of Metabolic Pathways

The compound serves as a tracer molecule to study the metabolism of Diltiazem. By administering this compound alongside Diltiazem, researchers can track its metabolic fate through biological samples such as blood or urine.

- Application : Understanding the absorption, metabolism, and elimination pathways of Diltiazem.

- Findings : Studies indicate that this compound helps in identifying interindividual variability in drug metabolism, which is essential for personalized medicine approaches.

Preclinical Studies on Pharmacological Effects

While primarily used as a tracer, this compound may also be employed in preclinical studies to explore potential pharmacological effects. However, it is important to note that the presence of deuterium can alter biological properties, necessitating further investigation with non-deuterated forms.

- Application : Exploring pharmacological effects and interactions with other medications.

- Consideration : Results may not directly translate to the unlabeled metabolite due to isotopic effects.

Interaction Studies

This compound can be used to assess drug-drug interactions, particularly when combined with other cardiovascular medications. This application is vital for understanding the safety and efficacy profiles of combination therapies.

- Application : Evaluating interactions with other calcium channel blockers and cardiovascular drugs.

- Methodology : In vitro assays to assess changes in pharmacokinetics and pharmacodynamics.

Comparative Analysis with Related Compounds

A comparative analysis highlights this compound's unique properties relative to other similar compounds. The following table summarizes key attributes:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Diltiazem | Calcium Channel Blocker | Antihypertensive | Parent compound; widely used clinically |

| Desacetyl Diltiazem | Metabolite | Cardiovascular health | Active metabolite contributing to vasodilation |

| O-Desacetyl-N-desmethyl Diltiazem-d3 | Isotope-labeled | Research | Used for tracing metabolic pathways |

| Nifedipine | Calcium Channel Blocker | Antihypertensive | Different mechanism of action |

| Verapamil | Calcium Channel Blocker | Antiarrythmic | Affects heart rate more significantly |

Case Studies and Research Findings

- Pharmacokinetic Studies :

- Safety and Efficacy Evaluations :

-

Metabolic Profiling :

- A study involving healthy volunteers indicated that administering this compound alongside standard doses of Diltiazem allowed researchers to accurately profile drug absorption and elimination rates, enhancing our understanding of pharmacokinetics .

作用机制

Desacetyl Diltiazem-d3, like Diltiazem, primarily works by inhibiting the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, interfering with ion-control gating mechanisms, and/or affecting the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

相似化合物的比较

Similar Compounds

N-Desmethyl Diltiazem: Another metabolite of Diltiazem, differing by the presence of a methyl group.

Diltiazem: The parent compound, a benzothiazepine calcium-channel blocker.

Desacetyl Diltiazem: The non-deuterated form of Desacetyl Diltiazem-d3

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in pharmacokinetic studies and analytical method development .

生物活性

Desacetyl Diltiazem-d3 is a deuterated derivative of Desacetyl Diltiazem, a significant metabolite of the calcium channel blocker Diltiazem. This compound has garnered attention in pharmacological research due to its role in studying drug metabolism and its potential applications in understanding the pharmacokinetics of its parent compound, Diltiazem. This article delves into the biological activity of this compound, outlining its mechanisms, metabolic pathways, and implications for clinical research.

Chemical Structure and Properties

This compound has the molecular formula with a molecular weight of approximately 375.50 g/mol. The incorporation of deuterium (D) enhances its utility as a tracer in metabolic studies. The presence of deuterium can influence the biological properties and metabolism of the compound, necessitating careful interpretation of experimental results.

This compound functions primarily through mechanisms similar to those of its parent compound, Diltiazem:

- Calcium Channel Blockade : It inhibits the influx of calcium ions across myocardial and vascular smooth muscle cell membranes, leading to decreased contractility and vasodilation. This action reduces blood pressure and increases oxygen delivery to myocardial tissues .

- Metabolic Pathways : this compound is involved in various metabolic pathways mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Studies indicate that the metabolism of Desacetyl Diltiazem is preferentially mediated by CYP2D6 compared to its parent compound, suggesting significant interindividual variability in drug response .

Pharmacokinetics

The pharmacokinetic profile of this compound allows researchers to track its distribution and elimination in biological systems. Following administration, it can be detected in biological samples such as blood or urine, providing insights into the metabolic fate of Diltiazem. The use of deuterium labeling enhances sensitivity in detection methods like mass spectrometry.

Research Findings

Recent studies have explored the biological activity and pharmacological relevance of this compound:

- In Vitro Studies : Research has shown that Desacetyl Diltiazem exhibits severalfold higher affinity for CYP2D6 compared to CYP3A4, indicating a unique metabolic pathway that may influence therapeutic outcomes .

- Oxidative Stress Studies : Investigations into d-cis-Diltiazem (a related compound) have revealed its potential to induce oxidative stress under certain conditions, which may have implications for understanding the safety profile of calcium channel blockers .

Applications in Research

This compound serves multiple roles in pharmacological research:

- Tracer Studies : Its isotopic labeling makes it invaluable for tracing metabolic pathways and understanding drug interactions.

- Preclinical Studies : It can be used to explore the pharmacological effects of Desacetyl Diltiazem itself, although findings must be validated against non-labeled compounds due to possible alterations caused by deuterium.

Case Studies

Several case studies highlight the utility of this compound in clinical research:

- Metabolic Profiling : In a study involving healthy volunteers, researchers administered Diltiazem alongside this compound to assess differences in metabolism across individuals. Results indicated significant variability in metabolite concentrations, underscoring the importance of personalized medicine approaches .

- Drug Interaction Studies : Another study focused on the interaction between this compound and other cardiovascular medications, providing insights into potential synergistic effects or adverse interactions that could inform clinical guidelines.

属性

IUPAC Name |

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUXMZTSSZXSB-JYDNCUBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。